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Compound of Interest

Compound Name: Gpo-vir

Cat. No.: B1252489

For Researchers, Scientists, and Drug Development Professionals

Note on Drug ldentification: The term "Gpo-vir" in published clinical trials refers to a generic
fixed-dose combination of antiretroviral drugs for the treatment of Human Immunodeficiency
Virus (HIV) infection. It is not an oncolytic virus. This document provides detailed information on
the dosage and administration of Gpo-vir in HIV clinical trials. Given the request for information
on signaling pathways, which is more characteristic of oncolytic virotherapy, a brief, general
overview of oncolytic virus mechanisms has been included for informational purposes.

Part 1: Gpo-vir (Antiretroviral for HIV)

Gpo-vir is the trade name for a generic antiretroviral medication produced in Thailand.[1][2]
Clinical trials have evaluated different formulations of this drug.

Drug Composition and Dosage

The Gpo-vir formulations studied in clinical trials consist of a combination of reverse
transcriptase inhibitors. The specific components and their dosages are summarized below.
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Trade Name Component Drugs Dosage per Tablet

) o 30-40 mg Stavudine, 150 mg
Stavudine (d4T), Lamivudine o
GPO-VIR® o Lamivudine, 200 mg
(3TC), Nevirapine (NVP) o
Nevirapine[1]

Efavirenz (EFV), Emtricitabine 600 mg Efavirenz, 200 mg
GPO-VIR T® (FTC), Tenofovir Disoproxil Emtricitabine, 300 mg
Fumarate (TDF) Tenofovir DF[3]

Mechanism of Action

The components of Gpo-vir are Nucleoside/Nucleotide Reverse Transcriptase Inhibitors
(NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIS). Both types of drugs
target and block the HIV enzyme called reverse transcriptase.[3] By inhibiting this enzyme,
Gpo-vir prevents HIV from multiplying, which can lead to a reduction in the amount of HIV in
the body.[3]
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Caption: Mechanism of Gpo-vir in inhibiting HIV replication.
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Summary of Clinical Trial Data

Clinical studies on Gpo-vir have focused on its efficacy in suppressing viral load and restoring

immune function in HIV-infected patients, particularly in treatment-naive individuals.

Patient Treatment . Key Efficacy
Study . ] Duration
Population Regimen Outcomes
Median CD4
count increased
102 HIV-infected  Gpo-vir from 13 to 191
Getahun A, et al. patients with (stavudine, cells/mm3. 82.3%
) o 48 weeks )
(2006)[4] baseline CD4 < lamivudine, of patients on-
100 cells/mm3 nevirapine) treatment had
viral load < 50
copies/mL.
Median CD4
count increased
Gpo-vir by 78 cells/l in
] 83 treatment- (stavudine, the first 3
Tin EE, et al. o
naive adult HIV lamivudine, At least 1 year months. After 2
(2005)[1][5] . o :
patients nevirapine) twice years, 39.5% of
daily patients had CD4
counts >200
cells/I.
Median CD4
count increased
Gpo-vir from 23 cells/pl
) 152 treatment- ) )
Manosuthi W, et (stavudine, at baseline to
naive adult HIV o 3 years
al. (2008)[2] ] lamivudine, 199 cells/ul at 12
patients o
nevirapine) months and 334
cells/pl at 24
months.
Adverse Events in Clinical Trials
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The use of Gpo-vir has been associated with several adverse effects, as reported in clinical

studies.

Study

Reported Adverse Events

Incidence

Getahun A, et al. (2006)[4]

Hepatotoxicity, Rash,

Peripheral neuropathy

4.9%, 14.7%, 6.9%

Tin EE, et al. (2005)[1][5][6]

Lipodystrophy

16.8% within 2 years

Manosuthi W, et al. (2008)[2]

Hypercholesterolemia,
Lipodystrophy,
Hypertriglyceridemia,
Hypertension, Peripheral

neuropathy

43.2%, 35.5%, 25%, 13.1%,
11.9%

GPO-VIR T®[3]

Rash, Serious mental health
problems, Nervous system
problems, Kidney problems,
Bone problems, Immune
Reconstitution Inflammatory
Syndrome (IRIS), Changes in
body fat

Not specified

Experimental Protocols

The clinical trials for Gpo-vir followed a general methodology to assess efficacy and safety.

1.5.1 Study Design: Most studies were open-label, combined prospective and retrospective

analyses involving treatment-naive HIV-infected adult patients.[1][4][5]

1.5.2 Patient Selection Criteria (General):

e Inclusion: Adult patients with confirmed HIV infection, antiretroviral-therapy naive.[1][2][5]

Some studies specifically enrolled patients with advanced HIV infection, indicated by a CD4

cell count below a certain threshold (e.g., < 100 cells/mm3).[4]

» Exclusion: Absence of other concomitant diseases such as cancer or liver cirrhosis.[1]
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1.5.3 Treatment and Administration:

o Patients received a fixed-dose combination tablet of Gpo-vir. For the stavudine, lamivudine,
and nevirapine formulation, this was typically administered twice daily.[1]

e The treatment duration for follow-up varied across studies, ranging from 48 weeks to 3
years.[2][4]

1.5.4 Efficacy and Safety Monitoring:

» Efficacy: The primary measures of efficacy were the change in CD4 T-cell count and the
plasma HIV viral load (pVL).[4] These were measured at baseline and at regular intervals
throughout the study (e.g., every 3-6 months).[1][2]

o Safety: Adverse events were monitored and recorded throughout the study. This included
clinical observation and laboratory tests for markers of liver toxicity, kidney function, and
metabolic changes (e.qg., lipids).[2][4]
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Caption: Generalized workflow for Gpo-vir clinical trials.
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Part 2: General Overview of Oncolytic Virotherapy

While Gpo-vir is an antiretroviral drug, the request for signaling pathways suggests an interest
in oncolytic viruses. This section provides a brief, general overview of this class of therapeutics.

Oncolytic viruses are a class of viruses that are engineered or naturally occur to preferentially
infect and kill cancer cells.[7] Their therapeutic effect is typically twofold: direct lysis of tumor
cells (oncolysis) and stimulation of a systemic anti-tumor immune response.[7][8]

General Mechanism of Action

The dual mechanism of oncolytic viruses is a key feature of their therapeutic potential.

e Direct Oncolysis: The virus selectively replicates within cancer cells, leading to cell lysis and
the release of new viral particles to infect neighboring cancer cells.

e Immune Activation: The lysis of tumor cells releases tumor-associated antigens (TAAS),
pathogen-associated molecular patterns (PAMPSs), and damage-associated molecular
patterns (DAMPSs). This stimulates an innate and adaptive immune response against the
cancer. Some oncolytic viruses are engineered to express immunostimulatory molecules,
such as GM-CSF, to further enhance this effect.[9]
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Caption: Dual mechanism of action for oncolytic viruses.
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Examples of Oncolytic Viruses in Clinical Trials

Numerous oncolytic viruses are currently in clinical development for various cancers.

Cancers
. . Transgene . o .
Virus Name Virus Type Studied in Administration
Insert .
Trials
Talimogene ) Melanoma, Head
Herpes Simplex
laherparepvec ) GM-CSF and Neck Intratumoral
Virus-1 (HSV-1)
(T-VEC) Cancer[10][11]
Herpes Simplex None (triple- Glioblastoma[7]
G47A ) Intratumoral
Virus-1 (HSV-1) mutated) [8]
Colorectal
Pexa-Vec (JX- o ] Intratumoral,
Vaccinia Virus GM-CSF Cancer, Liver
594) Intravenous
Cancer[9]
] ) None (naturally Various solid Intratumoral,
Reolysin Reovirus )
occurring) tumors[10] Intravenous
CGTG-102 ] Advanced solid
Adenovirus GM-CSF Intratumoral
(Oncos-102) tumors[9]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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